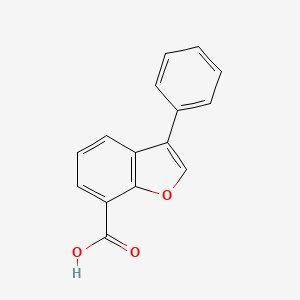

3-Phenylbenzofuran-7-carboxylic acid

Description

2-(8-Methylquinolin-6-yl)acetic acid is a quinoline derivative featuring a methyl group at the 8-position and an acetic acid moiety at the 6-position of the quinoline ring. This compound is of significant interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules. The acetic acid group enhances solubility and facilitates further chemical modifications, making it a versatile intermediate for drug development .

Properties

Molecular Formula |

C15H10O3 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-phenyl-1-benzofuran-7-carboxylic acid |

InChI |

InChI=1S/C15H10O3/c16-15(17)12-8-4-7-11-13(9-18-14(11)12)10-5-2-1-3-6-10/h1-9H,(H,16,17) |

InChI Key |

CPMZVMZMSDCIAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C2C=CC=C3C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Substituent Position and Electronic Effects

- Methyl vs.

- Ester vs. Acid Moieties: Methyl 6-quinolineacetate (CAS 5622-36-6) lacks the free carboxylic acid group, increasing membrane permeability but reducing direct reactivity in coupling reactions .

Preparation Methods

Reaction Conditions and Catalysts

Eaton’s reagent (7.7% phosphorus pentoxide in methanesulfonic acid) is highly effective for cyclodehydration, offering superior reactivity over polyphosphoric acid (PPA) or methanesulfonic acid alone. For example:

Key Optimization Data:

| Catalyst | Temperature (°C) | Time | Yield (%) | Isomer Ratio (3-Ph:2-Ph) |

|---|---|---|---|---|

| Eaton’s reagent | 45 | 10 min | 89 | 100:0 |

| PPA | 55 | 2 h | 78 | 100:0 |

| PPA | 132 | 2 h | 73 | 0:100 |

This method is advantageous for scalability but necessitates anhydrous conditions to prevent hydrolysis of intermediates.

Perkin Rearrangement of 3-Bromocoumarins

The Perkin rearrangement converts 3-bromocoumarins into benzofuran-2-carboxylic acids, which can be further functionalized to introduce the C7 carboxylic acid group.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Perkin rearrangement:

Bromination and Functionalization

Bromination of dihydrobenzo[b]furan-7-carboxylic acid precursors enables Suzuki-Miyaura coupling to introduce the phenyl group:

-

2,3-Dihydrobenzo[b]furan-7-carboxylic acid treated with Br₂/Fe in acetic acid yields 5-bromo-2,3-dihydrobenzo[b]furan-7-carboxylic acid (50% yield).

-

Palladium-catalyzed coupling with phenylboronic acid installs the C3 phenyl group, followed by oxidation (DDQ) to aromatize the furan ring.

One-Pot Condensation-Cyclization

A one-pot strategy starting from 2-hydroxybenzophenones streamlines the synthesis:

Base-Catalyzed Condensation

Acid-Mediated Cyclization

Methanesulfonic acid (3 equiv.) in toluene at 110°C for 6 hours promotes cyclization without decarboxylation, critical for retaining the C7 carboxylic acid.

Functional Group Interconversion

Ester Hydrolysis

Ethyl or methyl esters of 3-phenylbenzofuran-7-carboxylate are hydrolyzed using NaOH/EtOH:H₂O (1:1) at 70°C, yielding the carboxylic acid in ≥90% yield .

Nitrile Oxidation

Nitrile precursors (e.g., 3-phenylbenzofuran-7-carbonitrile) undergo oxidative hydrolysis with H₂O₂/HCO₂H, though this route is less common due to side reactions.

Challenges and Optimization

-

Regioselectivity : Competing 2-phenyl isomer formation is mitigated using Eaton’s reagent or low-temperature PPA.

-

Carboxyl Group Stability : Strong acids (e.g., H₂SO₄) may decarboxylate intermediates; methanesulfonic acid is preferred.

-

Purification : Recrystallization from ethyl acetate/hexane (1:3) removes non-polar byproducts .

Q & A

Q. How can regioselective functionalization of the benzofuran core be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.